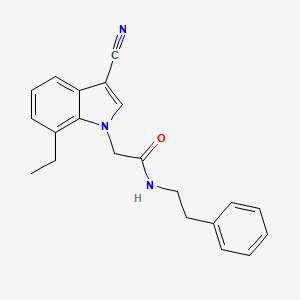
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as CYM-53093, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Mechanism of Action
The exact mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that it may act as a G protein-coupled receptor (GPCR) modulator, particularly for the dopamine receptor D3 subtype. It may also affect other signaling pathways, such as the cyclic AMP (cAMP) pathway.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cognitive function. It may also affect the levels of neurotransmitters in the brain, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and the development of more potent and selective analogs. It may also be studied in combination with other drugs for synergistic effects. Additionally, its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases, may be explored.
Conclusion:
In conclusion, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 3-cyano-7-ethyl-1H-indole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to increase the yield and purity of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.
properties
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-17-9-6-10-19-18(13-22)14-24(21(17)19)15-20(25)23-12-11-16-7-4-3-5-8-16/h3-10,14H,2,11-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUUAWYFVGCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


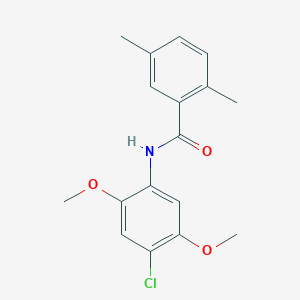
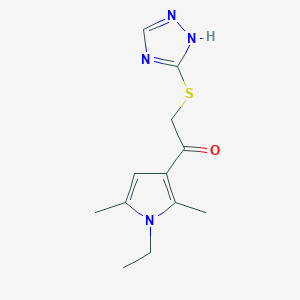
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
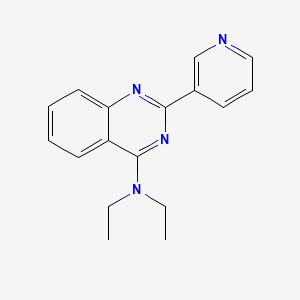
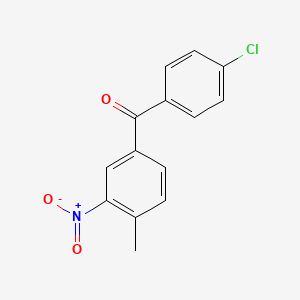


![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

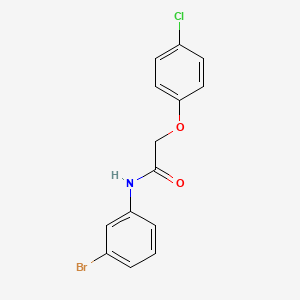
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)